molecular formula C22H29N3O3 B2905619 2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049468-71-4

2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2905619
CAS No.: 1049468-71-4
M. Wt: 383.492
InChI Key: BABGIKDAFROERV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group and a piperazine moiety, which contribute to its distinct chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied adrenergic receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as an antagonist . This means it binds to the receptor and blocks its activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This interaction results in changes in the physiological responses mediated by these receptors.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the α1-AR. These include pathways involved in the contraction of smooth muscles in various parts of the body . The downstream effects of blocking these receptors can lead to relaxation of smooth muscles, which can have therapeutic benefits in conditions such as hypertension, benign prostate hyperplasia, and certain types of heart failure .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of α1-AR activation. This results in the relaxation of smooth muscles in the blood vessels, lower urinary tract, and prostate . This can lead to a decrease in blood pressure and improvement in symptoms of benign prostate hyperplasia and certain types of heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the acetamide moiety can yield primary or secondary amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a piperazine moiety. These features contribute to its distinct pharmacokinetic profile and receptor binding affinity, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-19-9-7-18(8-10-19)17-22(26)23-11-12-24-13-15-25(16-14-24)20-5-3-4-6-21(20)28-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABGIKDAFROERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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